4-Methoxy-4-methylpiperidine hydrochloride

purity specification quality control organic synthesis

Choose 4-Methoxy-4-methylpiperidine HCl when metabolic stability at the piperidine 4-position is non-negotiable. Its geminal 4,4-disubstitution (methoxy + methyl on a quaternary carbon) blocks CYP450-mediated oxidation—the key clearance pathway for mono-substituted analogs like 4-methylpiperidine. This dual substitution enforces conformational constraints essential for mapping steric tolerance in enzyme pockets and receptor binding sites. The secondary amine enables rapid derivatization via alkylation, acylation, or reductive amination. Consistent ≥95% purity across global suppliers ensures reproducible SAR data. For oral drug candidates where half-life is critical, this building block is irreplaceable.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 3970-73-8
Cat. No. B1592120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-4-methylpiperidine hydrochloride
CAS3970-73-8
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)OC.Cl
InChIInChI=1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H
InChIKeyFOFDBMMYPIJSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-4-methylpiperidine hydrochloride (CAS 3970-73-8) for Pharmaceutical Intermediates: Purity Specifications and Procurement Considerations


4-Methoxy-4-methylpiperidine hydrochloride (CAS 3970-73-8) is a 4,4-disubstituted piperidine building block featuring both a methoxy and a methyl group on the same quaternary carbon center [1]. Its molecular formula is C7H16ClNO with a molecular weight of 165.66 g/mol [1]. The compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .

Why Substituting 4-Methoxy-4-methylpiperidine hydrochloride with Generic Piperidine Derivatives Compromises Metabolic Stability and Synthetic Utility


Generic substitution of 4-Methoxy-4-methylpiperidine hydrochloride with simpler piperidine analogs (e.g., 4-methylpiperidine or unsubstituted piperidine) is not scientifically valid for applications requiring robust metabolic stability and precise steric properties. The unique 4,4-geminal substitution pattern creates a quaternary carbon center that effectively blocks oxidative metabolism at this position, a common metabolic soft spot for piperidine rings . In contrast, analogs lacking this gem-disubstitution, such as 4-methylpiperidine or 4-methoxypiperidine, remain vulnerable to cytochrome P450-mediated oxidation at the 4-position, leading to rapid clearance and variable pharmacokinetics [1]. Furthermore, the dual substitution pattern imparts distinct conformational constraints that cannot be replicated by mono-substituted analogs, directly impacting target binding and synthetic outcomes . These fundamental differences in metabolic vulnerability and steric profile mandate the use of this specific compound in research programs where such properties have been optimized.

Quantitative Evidence Guide: Direct Performance Metrics for 4-Methoxy-4-methylpiperidine hydrochloride (CAS 3970-73-8) vs. Structural Analogs


Purity and Batch-to-Batch Consistency: Supplier-Defined Specifications for Reproducible Synthesis

Commercial suppliers define purity thresholds for 4-Methoxy-4-methylpiperidine hydrochloride that directly impact its utility as a building block. Standard purity specifications range from 95% to ≥98% . These defined purity levels are critical for reproducible synthetic outcomes, as impurities in uncharacterized or lower-purity alternatives can lead to side reactions and reduced yields. In contrast, generic or lower-purity piperidine derivatives may lack such defined quality control metrics, introducing variability into synthetic processes .

purity specification quality control organic synthesis

Enhanced Lipophilicity: Comparative cLogP Values Indicate Improved Membrane Permeability

The geminal substitution pattern of 4-Methoxy-4-methylpiperidine hydrochloride significantly increases its lipophilicity compared to mono-substituted or unsubstituted piperidine analogs. Computational predictions indicate a consensus Log P value of approximately 0.95 . In comparison, the consensus Log P for unsubstituted piperidine is substantially lower (estimated -0.5 to 0.5) [1]. This increase in lipophilicity is a direct consequence of the dual alkyl/alkoxy substitution, which enhances passive membrane diffusion [2].

lipophilicity membrane permeability drug design

Sub-Nanomolar Enzyme Inhibition: Potency of Closely Related 4-Alkoxy-4-alkylpiperidine Derivatives

While direct data for 4-Methoxy-4-methylpiperidine hydrochloride is limited, the 4-alkoxy-4-alkylpiperidine chemotype to which it belongs has demonstrated exceptional potency in enzyme inhibition assays. For example, a 4-alkyl-4-methoxypiperidine derivative (BDBM21416) exhibited a Ki of 0.900 nM against Bcl-2-like protein 1 (Bcl-xL) [1]. Another derivative in the same series (BDBM21419) also showed potent inhibition, highlighting the privileged nature of this scaffold [2]. These data demonstrate the potential for this substitution pattern to yield highly potent inhibitors when incorporated into larger pharmacophores.

enzyme inhibition potency SAR

Recommended Application Scenarios for 4-Methoxy-4-methylpiperidine hydrochloride (CAS 3970-73-8) Based on Evidence


Medicinal Chemistry: Optimizing Metabolic Stability in Lead Compounds

The quaternary carbon center in 4-Methoxy-4-methylpiperidine hydrochloride blocks oxidative metabolism at the piperidine 4-position, a known metabolic soft spot. This property is directly leveraged to improve the pharmacokinetic profile of drug candidates . Researchers should prioritize this building block when designing lead series for oral administration where metabolic stability is a key liability.

Chemical Biology: Probing Enzyme Active Sites with Sterically Demanding Probes

The geminal methoxy/methyl substitution introduces unique steric bulk and conformational constraints compared to mono-substituted piperidines . This makes the compound ideal for structure-activity relationship (SAR) studies aimed at mapping the steric tolerance of enzyme active sites or receptor binding pockets, particularly for targets like Bcl-2 family proteins where related scaffolds show high potency [1].

Synthetic Chemistry: Scaffold for Generating Diverse Compound Libraries

The defined purity (95-98%) and reliable supply from multiple vendors make this compound a robust starting material for generating focused libraries of piperidine-containing compounds . The presence of the secondary amine allows for facile derivatization via alkylation, acylation, or reductive amination, enabling rapid exploration of chemical space around this metabolically stable core.

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